molecular formula C27H26N4O6 B11429248 N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11429248
M. Wt: 502.5 g/mol
InChI Key: IIHHIDRDZFTESK-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-({1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-({1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide typically involves multi-step organic reactions. The starting materials often include 4-nitrobenzyl chloride, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, and 3-methoxypropylamine. The reaction conditions may involve:

    Step 1: Nucleophilic substitution reaction between 4-nitrobenzyl chloride and 2,4-dioxo-1,2,3,4-tetrahydroquinazoline in the presence of a base like potassium carbonate.

    Step 2: Coupling of the resulting intermediate with 3-methoxypropylamine under reflux conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-({1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the quinazolinone ring can produce various oxidized products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-({1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-methoxypropyl)-4-({1-[(4-aminophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide
  • **N-(3-methoxypropyl)-4-({1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide

Uniqueness

N-(3-methoxypropyl)-4-({1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H26N4O6

Molecular Weight

502.5 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-[[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C27H26N4O6/c1-37-16-4-15-28-25(32)21-11-7-19(8-12-21)18-30-26(33)23-5-2-3-6-24(23)29(27(30)34)17-20-9-13-22(14-10-20)31(35)36/h2-3,5-14H,4,15-18H2,1H3,(H,28,32)

InChI Key

IIHHIDRDZFTESK-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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